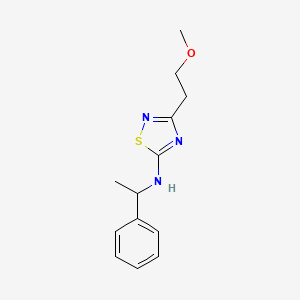
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine (TBTP) is a thiadiazole derivative that has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences. It is an important chemical compound that has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and analgesics. TBTP has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In
Wissenschaftliche Forschungsanwendungen
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences. It has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and analgesics. 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been used in the synthesis of various peptides and peptidomimetics.
Wirkmechanismus
The exact mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is not yet fully understood. However, it is believed that 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine binds to the active sites of enzymes, leading to the inhibition of their activity. The inhibition of enzyme activity can lead to the inhibition of the growth of certain bacteria and fungi, as well as the inhibition of the synthesis of certain peptides and peptidomimetics.
Biochemical and Physiological Effects
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as the synthesis of certain peptides and peptidomimetics. In addition, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been found to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been found to have neuroprotective effects in rats.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is a stable compound that can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, the reaction conditions for its synthesis can be difficult to control, and the reaction times can be lengthy.
Zukünftige Richtungen
Given its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences, there are numerous potential future directions for the use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine. These include the further study of its ability to inhibit the growth of certain bacteria and fungi, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine as a drug delivery system. Finally, further research could be conducted to explore its potential applications in the synthesis of peptides and peptidomimetics.
Synthesemethoden
The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is a multi-step process that begins with the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-phenylpiperazine. The reaction proceeds through a series of steps, including the formation of a Schiff base, followed by the formation of an imine, and finally the formation of the desired product, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine. The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or acetonitrile (ACN) at a temperature of 80-100°C. The reaction is usually complete within 24 hours.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-16(2,3)14-17-18-15(21-14)20-11-9-19(10-12-20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUVNSHOOUNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6432288.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane](/img/structure/B6432300.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6432311.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432332.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)
![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)
